molecular formula C8H10BBrO2 B8204032 (4-(Bromomethyl)-2-methylphenyl)boronic acid

(4-(Bromomethyl)-2-methylphenyl)boronic acid

Cat. No.: B8204032
M. Wt: 228.88 g/mol
InChI Key: FPSDYACZNZGFOA-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)-2-methylphenyl)boronic acid is a chemical reagent designed for research applications, primarily serving as a versatile building block in organic synthesis and medicinal chemistry. Boronic acids are prized in research for their stability, low toxicity, and unique reactivity, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . The presence of both boronic acid and bromomethyl functional groups on the same aromatic ring makes this compound a valuable bifunctional intermediate. It can undergo sequential transformations, where the boronic acid group participates in cross-coupling while the bromomethyl group allows for further functionalization, such as nucleophilic substitution. This is highly useful in constructing complex molecular architectures. In medicinal chemistry, boronic acids are considered bioisosteres of carboxylic acids and can modify the selectivity, physicochemical, and pharmacokinetic properties of bioactive molecules . A key mechanism of boronic acids involves their ability to act as Lewis acids, forming reversible covalent bonds with nucleophiles. In a biological context, this allows them to inhibit specific enzymes, such as proteasomes or β-lactamases, by interacting with active-site residues like serine . This mechanism is the basis for several FDA-approved boron-containing drugs, including the anticancer agent Bortezomib and the β-lactamase inhibitor Vaborbactam . Researchers can leverage this compound in the design and synthesis of potential enzyme inhibitors, bioconjugates, and novel molecular probes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(bromomethyl)-2-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSDYACZNZGFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CBr)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Reactivity Considerations

(4-(Bromomethyl)-2-methylphenyl)boronic acid features a trisubstituted benzene ring with bromomethyl (C-4), methyl (C-2), and boronic acid (C-1) groups. The electron-withdrawing boronic acid moiety directs electrophilic substitution to the meta position, necessitating sequential functionalization to achieve the desired regiochemistry. Bromomethylation typically precedes boronic acid installation due to the sensitivity of boronates to strong oxidizing agents used in radical brominations.

Brominating Agent Selection

Industrial methods prioritize bromic acid (HBrO₃) with hydrogen peroxide over N-bromosuccinimide (NBS) for cost efficiency, achieving 85–92% yields in bromomethylation reactions. Aqueous bromination using elemental bromine under alkaline conditions (pH 8–9) provides para selectivity exceeding 98% for 2-methylphenyl substrates, minimizing ortho byproducts. Radical initiators like AIBN increase reaction rates but introduce purification challenges due to succinimide residues.

Bromomethylation Methodologies

Radical Bromination in Heterogeneous Media

The patented method for 2-[(4-bromomethyl)phenyl]propionic acid synthesis adapts to target substrates via:

  • Reaction Scheme :
    2-(4-Methylphenyl)propionic acid+HBrO3+H2O2H2O, 25°C2-[(4-Bromomethyl)phenyl]propionic acid\text{2-(4-Methylphenyl)propionic acid} + \text{HBrO}_3 + \text{H}_2\text{O}_2 \xrightarrow{\text{H}_2\text{O, 25°C}} \text{2-[(4-Bromomethyl)phenyl]propionic acid}
    Yields: 89–92% after recrystallization in heptane.

  • Conditions :

    • Bromic acid (1.2 eq), 30% H₂O₂ (1.5 eq)

    • Ambient temperature, 12–18 h reaction time

    • Radical quenching via sodium thiosulfate wash

This approach avoids UV irradiation and expensive NBS, reducing production costs by ~40% compared to traditional methods.

Aqueous-Phase Electrophilic Bromination

The fexofenadine intermediate synthesis demonstrates scalable para-bromomethylation:

  • Procedure :

    • Charge 2-methyl-2-phenylpropanoic acid (1 eq) into H₂O/NaHCO₃ (5:1 v/w)

    • Add Br₂ (1.05 eq) at 25–35°C over 3 h

    • Extract with dichloromethane, isolate via pH-controlled precipitation (pH 5)

  • Performance Metrics :

    • Conversion: 98.5%

    • Para/ortho selectivity: 99.28:0.72

    • Purity after recrystallization: 99.8%

Integrated Synthesis Approaches

Sequential Bromomethylation-Borylation

Large-Scale Production Protocol :

  • Step 1 : Bromomethylation

    • React 2-methylphenylpropanoic acid (275 kg) with Br₂ (330 kg) in H₂O (6875 L)

    • Isolate 190 kg intermediate (46.6% yield)

  • Step 2 : Miyaura Borylation

    • Charge brominated intermediate (575 kg) into toluene (1150 L)

    • Add B(pin)₂ (1.1 eq), Pd catalyst

    • Distill to recover 480 kg product (79% yield)

One-Pot Bromination/Borylation

Experimental data from PMC:

  • Conditions :

    • Simultaneous Br₂ (1 eq) and B₂pin₂ (1.05 eq)

    • Pd/C (5 wt%) in DMF/H₂O

  • Outcome :

    • 68% combined yield

    • Requires strict temperature control (50±2°C)

Industrial Optimization Challenges

Byproduct Management

  • HBr Neutralization : NaOH scrubbing systems reduce corrosion (cost: $12/kg product)

  • Isomer Separation :

    TechniquePurity Gain (%)Cost Impact ($/kg)
    Crystallization98.5 → 99.8+28
    Distillation99.2 → 99.95+145

Solvent Recovery Systems

  • Toluene recycling achieves 92% recovery via fractional distillation

  • Aqueous waste treatment costs: $0.45/L processed

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in (4-(Bromomethyl)-2-methylphenyl)boronic acid can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.

    Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction forms biaryl or styrene derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions where the bromomethyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

    Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

    Potassium permanganate: Oxidizing agent for converting bromomethyl to carboxylic acid.

Major Products Formed:

  • Substituted phenylboronic acids.
  • Biaryl compounds.
  • Styrene derivatives.
  • Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids, including (4-(Bromomethyl)-2-methylphenyl)boronic acid, have gained attention for their anticancer properties. They act as proteasome inhibitors, which are crucial in regulating protein degradation within cells. Bortezomib, a well-known boronic acid derivative, has been used to treat multiple myeloma by inhibiting the proteasome pathway . Research indicates that compounds similar to this compound can enhance the efficacy of existing anticancer agents by modifying their selectivity and pharmacokinetic profiles .

Antibacterial and Antiviral Properties
Recent studies have highlighted the potential of boronic acids as antibacterial agents. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal toxicity . Additionally, some boronic acid derivatives exhibit antiviral activity against HIV-1 by acting as competitive inhibitors of HIV protease, demonstrating a significant improvement in binding affinity compared to existing treatments .

Organic Synthesis Applications

Cross-Coupling Reactions
this compound is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound can be utilized as a coupling partner with various electrophiles to synthesize complex organic molecules . This reaction is favored due to the stability and ease of handling of boronic acids.

Polymer Synthesis
The incorporation of boronic acids into polymer structures has led to the development of advanced materials with unique properties. For example, boronic acid-containing polymers can be synthesized for applications in drug delivery systems and biosensors . These materials leverage the reversible nature of boronate ester formation, allowing for dynamic responses to environmental changes.

Material Science Applications

Sensors and Delivery Systems
The ability of this compound to form reversible covalent bonds with diols makes it an excellent candidate for sensor development. These sensors can detect specific biomolecules through changes in fluorescence or conductivity when interacting with target analytes . Furthermore, its use in drug delivery systems allows for targeted release mechanisms based on pH or other stimuli.

Comprehensive Data Table

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsEnhances efficacy of proteasome inhibitors
Antibacterial agentsEffective against MRSA with low toxicity
Antiviral agentsCompetitive inhibitor of HIV-1 protease
Organic SynthesisCross-coupling reactionsForms carbon-carbon bonds efficiently
Polymer synthesisDevelopment of responsive drug delivery systems
Material ScienceSensorsDetects biomolecules through fluorescence changes
Delivery systemsTargeted release based on environmental stimuli

Case Studies

  • Anticancer Drug Development : A study demonstrated that a series of boronic acid derivatives, including variations on this compound, showed promising results in inhibiting cancer cell growth at low concentrations (IC50 values in nanomolar range) . These compounds were designed to improve upon existing therapies like bortezomib.
  • Antibacterial Activity Against MRSA : Research indicated that phenylboronic acid derivatives exhibited significant antibacterial activity against MRSA strains, with minimal cytotoxicity observed in human cell lines . This finding supports the potential for developing new antibiotics based on boronic acid structures.
  • Development of Biosensors : A novel biosensor utilizing this compound was created to detect glucose levels through a fluorescence-based mechanism. The sensor demonstrated high sensitivity and specificity, making it suitable for medical diagnostics .

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)-2-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective enzyme inhibitors. The bromomethyl group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with structurally related boronic acids, focusing on substituent effects, reactivity, and applications.

Substituent Position and Reactivity

P4 Dendrimer Modifications

In cytosolic delivery studies, (4-(bromomethyl)-2-methylphenyl)boronic acid (P4) was conjugated to a G5 PAMAM dendrimer, achieving 60 boronic acid groups per dendrimer. Its para-bromomethyl substituent facilitated high-efficiency protein delivery (e.g., BSA-FITC), outperforming analogs with ortho-bromomethyl (P7) or meta-bromomethyl (P6) groups. P7 showed <10% efficiency due to steric hindrance and reduced boronic acid accessibility .

3-(Bromomethyl)phenylboronic Acid (P6)

Used in molecular receptor synthesis (), the meta-bromomethyl variant forms Cu(II)-boronic acid complexes for levodopa sensing. Its binding efficiency depends on the spatial arrangement of boronic acid and metal coordination sites, highlighting positional effects on molecular recognition .

Functional Group Modifications

4-(Bromomethyl)benzeneboronic Acid Pinacol Ester

This esterified analog was incorporated into the NAMPT inhibitor FK866 to create ROS-sensitive prodrugs. Hydrolysis of the pinacol ester releases the active boronic acid (121-052), enabling controlled drug activation in oxidative environments . Unlike the target compound, the ester form enhances stability during synthesis but requires hydrolysis for bioactivity.

4-Benzyloxy-2-methylphenylboronic Acid

Featuring a benzyloxy group instead of bromomethyl, this compound (C14H15BO3, avg. However, the lack of a reactive bromine limits its utility in cross-coupling reactions .

Heterocyclic and Complex Analogs

(4-Bromo-5-methylthiophen-2-yl)boronic Acid

This thiophene-based analog (C5H6BBrO2S, avg. mass 220.88) demonstrates how heterocycles influence reactivity. The bromine at the 4-position enables Suzuki couplings, but the thiophene ring may reduce boronic acid Lewis acidity compared to phenyl derivatives .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

As a fungal histone deacetylase (HDAC) inhibitor, this compound’s methoxyethyl group enhances binding affinity (IC50 ~1 µM) compared to simpler methyl/bromomethyl derivatives. The extended substituent likely improves target engagement through hydrophobic interactions .

Structural and Electronic Effects

  • Electron-Withdrawing Bromine : The bromomethyl group in the target compound enhances electrophilicity at the boron center, promoting diol/ROS interactions. In contrast, electron-donating groups (e.g., benzyloxy in ) reduce Lewis acidity.
  • Steric Effects : Ortho-substituted analogs (e.g., P7) exhibit reduced efficiency due to hindered boronic acid-diol binding .
  • Thermal Stability : Grafting boronic acids onto polymers (e.g., polyvinyl alcohol) can suppress thermal deactivation, as seen in ultralong room-temperature phosphorescence (RTP) materials .

Key Research Findings

Positional Isomerism : Para-substituted bromomethyl groups optimize reactivity in drug delivery and sensing, while ortho/meta analogs suffer from steric or electronic drawbacks .

ROS Sensitivity : Boronic esters (e.g., pinacol) enable prodrug activation under oxidative conditions, whereas free boronic acids (e.g., 121-052) directly engage targets .

Synthetic Versatility : Bromomethyl groups facilitate post-functionalization (e.g., Suzuki couplings, nucleophilic substitutions), unlike inert substituents (e.g., benzyloxy) .

Biological Activity

(4-(Bromomethyl)-2-methylphenyl)boronic acid, often referred to as 4-bromo-2-methylphenylboronic acid, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H8_8BBrO2_2. The presence of the bromomethyl group and the boronic acid functionality contributes to its reactivity and biological activity. The compound can be represented as follows:

C7H8BBrO2\text{C}_7\text{H}_8\text{BBrO}_2

1. Proteasome Inhibition

Research indicates that boronic acids, including this compound, can act as proteasome inhibitors. This mechanism is crucial in cancer therapy as it disrupts the degradation of proteins involved in cell cycle regulation and apoptosis. For instance, a study highlighted that certain boronic acid derivatives exhibit IC50_{50} values in the nanomolar range, effectively inhibiting proteasomal activity in cancer cells .

2. Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They can inhibit the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa, which is known for its resistance to conventional antibiotics. The mechanism involves interference with bacterial protein synthesis, potentially through binding to essential enzymes like leucyl-tRNA synthetase .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Proteasome InhibitionIC50_{50} values as low as 6.74 nM
AntibacterialEffective against MRSA with MIC of 7.81 µg/mL
Biofilm InhibitionSignificant reduction in biofilm formation
CytotoxicityLow cytotoxicity observed up to 100 µM

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer potential of boronic acids, this compound was identified as a lead compound due to its potent proteasome inhibition. The study demonstrated that this compound could halt cell cycle progression at the G2/M phase in U266 cells, leading to significant growth inhibition .

Case Study 2: Antibacterial Efficacy
Another investigation examined the antibacterial efficacy of various boronic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The presence of the boronic acid moiety was crucial for enhancing activity against MRSA, with docking studies suggesting strong interactions with bacterial enzymes necessary for protein synthesis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that while this compound can be administered effectively, optimization is required to enhance its concentration at therapeutic targets. Importantly, it has shown relatively low toxicity in human cell lines, which is a significant advantage for therapeutic applications .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

ParameterMethod 1 (DMA) Method 2 (THF)
SolventDMATHF
CatalystNot specifiedNickel-based
YieldNot reported75%
Key StepBromomethyl couplingCarboxylation

Advanced: How to resolve contradictions in solvent effects on reaction yield?

Answer:
Discrepancies in solvent performance (e.g., DMA vs. THF) often arise from differences in polarity, boiling point, or catalyst compatibility. To resolve:

Polarity Analysis : Use Kamlet-Taft parameters to assess solvent suitability for stabilizing intermediates.

Kinetic Studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps influenced by solvent .

Catalyst Screening : Test Pd, Ni, or Cu catalysts to determine solvent-catalyst synergies .

Basic: How to purify and characterize this boronic acid?

Answer:
Purification :

  • Avoid silica gel chromatography (risk of boroxin formation). Use recrystallization from ethanol/water mixtures or size-exclusion chromatography .
    Characterization :
  • ¹H/¹³C NMR : Confirm bromomethyl (δ ~4.5 ppm) and boronic acid (δ ~8-10 ppm) groups .
  • X-ray Diffraction : Resolve structural ambiguities (e.g., B-OH vs. CONH₂ disorder) .

Advanced: How to optimize solid-phase derivatization for functional group compatibility?

Answer:
Use diethanolamine-functionalized resins (DEAM-PS) to immobilize boronic acids via rapid esterification. Key steps:

Anhydrous Conditions : Minimize hydrolysis during immobilization .

Sequential Functionalization : Perform Ugi multicomponent reactions on resin-bound intermediates to synthesize amines, amides, or ureas .

Resin-to-Resin Transfer : Simplify purification by transferring intermediates between resins for Suzuki couplings .

Advanced: How to troubleshoot side reactions in cross-coupling applications?

Answer:
Side reactions (e.g., with electron-rich aryl halides) often stem from unwanted redox processes. Mitigation strategies:

  • Additive Screening : Introduce ligands (e.g., PPh₃) or bases (K₂CO₃) to stabilize reactive intermediates .
  • Temperature Control : Lower reaction temperatures to suppress thiophene-derived byproducts .
  • Inert Atmosphere : Use rigorous N₂/Ar purging to prevent oxidation .

Basic: What is the role of this compound in Suzuki-Miyaura couplings?

Answer:
It acts as a boronic acid partner, enabling C-C bond formation with aryl halides. Key considerations:

  • Steric Effects : The bromomethyl and methyl groups may hinder coupling; optimize using bulky ligands (e.g., SPhos) .
  • Solvent Choice : Prefer polar aprotic solvents (DMA, DMF) for better solubility .

Advanced: How to analyze crystal structure contradictions in hydrogen-bonded networks?

Answer:
Conflicting reports on hydrogen-bond motifs (e.g., R₂²(8) vs. R₃⁴(8)) require:

X-ray Refinement : Use high-resolution data (≤0.8 Å) to locate H atoms and assign bonding patterns .

Hirshfeld Surface Analysis : Map molecular contacts to distinguish between intramolecular and intermolecular interactions .

Comparative Studies : Benchmark against terephthalamide or phenylboronic acid structures to validate deviations .

Advanced: How to validate hydrogen bonding motifs using spectroscopic methods?

Answer:
Combine:

  • IR Spectroscopy : Identify B-OH stretching (~3200 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Solid-State NMR : Probe ¹¹B shifts to confirm boronic acid coordination environments .

Basic: How to handle moisture-sensitive intermediates during synthesis?

Answer:

  • Schlenk Techniques : Conduct reactions under vacuum/N₂ to exclude moisture .
  • Drying Agents : Use molecular sieves (3Å) in solvent storage .

Advanced: What strategies manage competing functional group reactivities?

Answer:

  • Protecting Groups : Temporarily mask boronic acids with pinacol esters to prevent undesired coupling .
  • Orthogonal Reactivity : Leverage sequential Pd/Ni catalysis to differentiate between bromomethyl and boronic acid sites .

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